(R)-2,4,5-Trifluorophenylalanine

説明

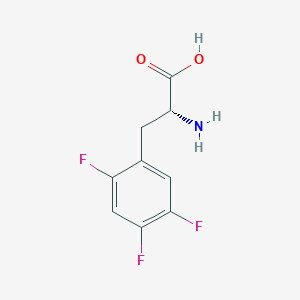

(R)-2,4,5-Trifluorophenylalanine is a useful research compound. Its molecular formula is C9H8F3NO2 and its molecular weight is 219.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(R)-2,4,5-Trifluorophenylalanine (TFPhe) is a fluorinated amino acid that has garnered attention in the field of medicinal chemistry due to its unique properties and potential therapeutic applications. This article explores the biological activity of TFPhe, focusing on its role in inhibiting amyloid fibril formation, its synthesis, and relevant case studies.

Overview of this compound

TFPhe is a derivative of phenylalanine where three hydrogen atoms on the phenyl ring are replaced by fluorine atoms. This modification significantly alters the physicochemical properties of the amino acid, enhancing its hydrophobicity and potentially influencing protein interactions.

Inhibition of Amyloid Fibril Formation

One of the most significant biological activities associated with TFPhe is its ability to inhibit the aggregation of amyloid-beta (Aβ) peptides, which are implicated in neurodegenerative diseases such as Alzheimer's disease. Several studies have demonstrated that fluorinated amino acids can effectively disrupt the nucleation and growth phases of amyloid fibril formation.

- Mechanism of Action : The presence of fluorine atoms in TFPhe appears to stabilize the structure of Aβ peptides, preventing their aggregation into toxic oligomers. This stabilization is attributed to enhanced hydrophobic interactions and reduced conformational flexibility in the peptide chains .

- Experimental Findings : In a study utilizing thioflavin T (ThT) fluorescence assays and transmission electron microscopy (TEM), researchers found that peptides containing TFPhe exhibited significantly delayed aggregation rates compared to non-fluorinated analogs. Specifically, TFPhe-containing peptides showed a reduction in final fluorescence intensity by a factor of two, indicating a decrease in fibril formation .

Case Studies

- Fluorinated Peptides in Alzheimer's Research :

- Therapeutic Applications :

Synthesis of this compound

The synthesis of TFPhe has been explored in various studies. A practical asymmetric route has been reported, starting from commercially available precursors. The synthetic pathway typically involves:

- Step 1 : Introduction of trifluoromethyl groups onto the phenyl ring.

- Step 2 : Resolution of racemic mixtures to obtain the pure (R)-enantiomer.

- Step 3 : Characterization using NMR and mass spectrometry to confirm structure and purity .

Data Table: Comparison of Biological Activity

| Compound | Inhibition Rate (%) | Induction Time (h) | Mechanism |

|---|---|---|---|

| Non-fluorinated peptide | 0 | 10 | No significant inhibition |

| Peptide with TFPhe | 50-70 | 20 | Stabilization of Aβ structure |

| Peptide with 3-FluoroPhe | 30 | 15 | Moderate inhibition |

科学的研究の応用

Pharmaceutical Applications

Fluorinated amino acids like TFPhe are increasingly used in drug development due to their unique chemical properties. The incorporation of fluorine into organic molecules can enhance their biological activity and stability.

- Enzyme Inhibition : TFPhe has been studied as a potential inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. DPP-IV inhibitors are crucial in the treatment of type 2 diabetes as they enhance insulin secretion and decrease glucagon levels . The structural modifications provided by TFPhe can improve the binding affinity to the enzyme, making it a candidate for further drug design.

- Therapeutic Agents : Research indicates that fluorinated phenylalanines can act as therapeutic agents by modulating the properties of peptides and proteins. They increase the catabolic stability of therapeutic proteins, which is essential for developing effective peptide-based vaccines . The presence of fluorine can also enhance the bioavailability of these compounds by influencing their pharmacokinetic profiles.

Biochemical Studies

TFPhe is utilized in biochemical research to study protein structure and function. Its incorporation into proteins allows scientists to probe structural dynamics and interactions.

- Nuclear Magnetic Resonance (NMR) Studies : The unique chemical environment created by fluorinated amino acids like TFPhe enables detailed NMR studies. This technique is vital for understanding protein-ligand interactions and conformational changes in proteins .

- Protein Engineering : By substituting standard amino acids with TFPhe, researchers can investigate how modifications affect protein stability and activity. This application is particularly relevant in designing proteins with enhanced or novel functions for therapeutic purposes .

Case Studies

Several case studies illustrate the practical applications of TFPhe:

- DPP-IV Inhibition : A study demonstrated that TFPhe derivatives showed significant inhibition of DPP-IV activity compared to non-fluorinated counterparts. This finding supports the hypothesis that fluorination enhances binding affinity and specificity for the target enzyme .

- Fluorinated Peptides in Cancer Research : Another case study examined the use of fluorinated phenylalanines in cancer therapies. Researchers incorporated TFPhe into peptide sequences intended for targeting tumor microenvironments, leading to improved imaging techniques using positron emission tomography (PET) due to the radiolabeling capabilities of fluorinated compounds .

特性

IUPAC Name |

(2R)-2-amino-3-(2,4,5-trifluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c10-5-3-7(12)6(11)1-4(5)2-8(13)9(14)15/h1,3,8H,2,13H2,(H,14,15)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWJFYJHCOWRRLR-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=CC(=C1F)F)F)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426871 | |

| Record name | (R)-2,4,5-Trifluorophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217601-63-2 | |

| Record name | (R)-2,4,5-Trifluorophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。